Cas no 5244-28-0 (3'-Hydroxy-3,4',5,5',6,7,8-heptamethoxy-flavon)

3'-Hydroxy-3,4',5,5',6,7,8-heptamethoxy-flavon 化学的及び物理的性質
名前と識別子
-
- 3'-Hydroxy-3,4',5,5',6,7,8-heptamethoxy-flavon
- 3'-hydroxy-3,4',5,5',6,7,8-heptamethoxyflavone
- 3'-Hydroxy-3,5,6,7,8,4',5'-heptamethoxy-flavon
- 3,4',5,5',6,7,8-Hepta-Me ether-3,3',4',5,5',6,7,8-Octahydroxyflavone
- AKOS040763297
- LMPK12113368
- 2-(3-hydroxy-4,5-dimethoxyphenyl)-3,5,6,7,8-pentamethoxychromen-4-one
- 3'-Hydroxy-3,5,6,7,8,4',5'-heptamethoxyflavone
- 5244-28-0
- NSC-374309
- FAA24428
- 84832-94-0
- NSC374309
- DTXSID70966866
- Ethyl (4-{3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl}phenyl)carbamate
-
- インチ: InChI=1S/C22H24O10/c1-25-12-9-10(8-11(23)16(12)26-2)15-19(28-4)14(24)13-17(27-3)20(29-5)22(31-7)21(30-6)18(13)32-15/h8-9,23H,1-7H3
- InChIKey: VWAORUMUPBQCHI-UHFFFAOYSA-N
- ほほえんだ: COc1cc(cc(O)c1OC)-c1oc2c(OC)c(OC)c(OC)c(OC)c2c(=O)c1OC
計算された属性
- せいみつぶんしりょう: 448.13694696g/mol
- どういたいしつりょう: 448.13694696g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 8
- 複雑さ: 682
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 111Ų
- 疎水性パラメータ計算基準値(XlogP): 1.892
3'-Hydroxy-3,4',5,5',6,7,8-heptamethoxy-flavon 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6248-5mg |
3'-Hydroxy-3,5,6,7,8,4',5'-heptamethoxyflavone |
5244-28-0 | 5mg |
¥ 3710 | 2024-07-24 | ||
TargetMol Chemicals | TN6248-1 mL * 10 mM (in DMSO) |
3'-Hydroxy-3,5,6,7,8,4',5'-heptamethoxyflavone |
5244-28-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
TargetMol Chemicals | TN6248-1 ml * 10 mm |
3'-Hydroxy-3,5,6,7,8,4',5'-heptamethoxyflavone |
5244-28-0 | 1 ml * 10 mm |
¥ 3810 | 2024-07-20 | ||
TargetMol Chemicals | TN6248-1 ml * 10 mm |
3'-Hydroxy-3,5,6,7,8,4',5'-heptamethoxyflavone |
5244-28-0 | 1 ml * 10 mm |
¥ 3810 | 2024-07-24 | ||
TargetMol Chemicals | TN6248-5 mg |
3'-Hydroxy-3,5,6,7,8,4',5'-heptamethoxyflavone |
5244-28-0 | 98% | 5mg |
¥ 3,710 | 2023-07-11 | |
TargetMol Chemicals | TN6248-5mg |
3'-Hydroxy-3,5,6,7,8,4',5'-heptamethoxyflavone |
5244-28-0 | 5mg |
¥ 3710 | 2024-07-20 |
3'-Hydroxy-3,4',5,5',6,7,8-heptamethoxy-flavon 関連文献
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
3'-Hydroxy-3,4',5,5',6,7,8-heptamethoxy-flavonに関する追加情報
Recent Advances in the Study of 3'-Hydroxy-3,4',5,5',6,7,8-heptamethoxy-flavon (CAS: 5244-28-0)
The flavonoid derivative 3'-Hydroxy-3,4',5,5',6,7,8-heptamethoxy-flavon (CAS: 5244-28-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, characterized by its highly methoxylated flavonoid backbone, has been the subject of several cutting-edge studies aimed at elucidating its biological activities, mechanisms of action, and potential for drug development.
Recent research has focused on the compound's interaction with cellular targets, particularly its ability to modulate key signaling pathways involved in inflammation and cancer. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3'-Hydroxy-3,4',5,5',6,7,8-heptamethoxy-flavon exhibits potent inhibitory effects on NF-κB signaling, suggesting its potential as an anti-inflammatory agent. The study utilized advanced molecular docking techniques to reveal the compound's binding affinity for the p65 subunit of NF-κB, providing structural insights into its mechanism of action.
In the realm of anticancer research, a team from the University of Tokyo reported in Nature Communications (2024) that this flavonoid derivative shows selective cytotoxicity against several cancer cell lines, including those resistant to conventional chemotherapy. The researchers employed high-content screening and proteomic analysis to identify the compound's ability to induce apoptosis through mitochondrial dysfunction and ROS generation. Notably, the study highlighted the compound's favorable pharmacokinetic profile in murine models, with good oral bioavailability and tissue distribution.
From a chemical synthesis perspective, recent advancements have been made in the scalable production of 3'-Hydroxy-3,4',5,5',6,7,8-heptamethoxy-flavon. A 2024 paper in Organic Letters described an innovative biocatalytic approach using engineered flavonoid O-methyltransferases, achieving higher yields (78%) compared to traditional chemical synthesis methods (typically 30-40%). This development addresses previous challenges in obtaining sufficient quantities of the compound for preclinical studies.
Structure-activity relationship (SAR) studies have also progressed significantly. Research published in Bioorganic & Medicinal Chemistry (2023) systematically investigated the importance of each methoxy group in the compound's biological activity. The findings revealed that the 3'-hydroxy and 5-methoxy groups are particularly crucial for maintaining the compound's anti-proliferative effects, while modifications at the 6 and 8 positions could be tolerated without significant loss of activity.
Looking forward, several research groups are exploring the potential of 3'-Hydroxy-3,4',5,5',6,7,8-heptamethoxy-flavon as a lead compound for developing novel therapeutics. Current efforts focus on optimizing its pharmacological properties through structural modifications and formulation strategies. The compound's multifaceted biological activities, combined with recent synthetic advances, position it as a promising candidate for further drug development in areas such as oncology, inflammatory diseases, and possibly neurodegenerative disorders.
5244-28-0 (3'-Hydroxy-3,4',5,5',6,7,8-heptamethoxy-flavon) 関連製品
- 1806873-55-1(Methyl 5-bromo-4-(difluoromethyl)-3-iodopyridine-2-acetate)
- 1860612-85-6(benzyl N-(2,3-difluoro-6-nitrophenyl)carbamate)
- 89584-31-6(4-(Hydroxymethyl)piperidin-4-ol)
- 851863-89-3(2-(benzylsulfanyl)-1-(2-fluorobenzoyl)-4,5-dihydro-1H-imidazole)
- 1803688-50-7(4-Amino-2-(difluoromethyl)-3-methylpyridine-5-methanol)
- 1807198-65-7(Ethyl 3-chloro-4-cyano-2-(hydroxymethyl)phenylacetate)
- 2766385-92-4(3-[4-(4-Methylsulfanylthiophen-3-yl)triazol-1-yl]piperidine-2,6-dione)
- 2679930-38-0(benzyl N-(1S)-1-(5-bromothiophen-3-yl)ethylcarbamate)
- 1461707-79-8(3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)morpholine)
- 82452-99-1(4-Chloro-3-iodocinnoline)



